ハロキシジン

説明

Synthesis Analysis

The synthesis of halogenated compounds, akin to Haloxydine, often involves halogen bonding and halogenation reactions. Halogen bonds are defined as attractive interactions between an electrophilic region associated with a halogen atom and a nucleophilic region in another molecular entity. This interaction is exploited in the design of supramolecular assemblies and influences ligand binding and molecular folding in biological molecules (Auffinger et al., 2004). Moreover, halogen elements like fluorine, chlorine, bromine, and iodine are utilized to modify other compounds such as titanium dioxide for enhanced photocatalytic activities under visible light, indicating the versatility of halogenation in synthesis (Sun et al., 2010).

Molecular Structure Analysis

The molecular structure of halogenated compounds is significantly influenced by the presence of halogen atoms. Halogen bonds contribute to the stabilization of inter- and intramolecular interactions, affecting the overall molecular architecture. These interactions are characterized by a directional polarization of the halogen and specific geometric arrangements, which can be crucial for the design of ligands and materials in nanotechnology (Auffinger et al., 2004).

Chemical Reactions and Properties

Halogenated compounds participate in a variety of chemical reactions, showcasing a range of reactivities depending on the halogen involved and the molecular context. For instance, halogen elements modifying TiO2 lead to enhanced surface acidity, formation of surface hydroxyl radicals, and more active sites, illustrating the profound impact of halogenation on chemical properties (Sun et al., 2010). Additionally, enzymatic halogenation and dehalogenation reactions in nature demonstrate the mechanistic diversity and biological significance of halogen-containing compounds (Agarwal et al., 2017).

科学的研究の応用

農業における除草活性

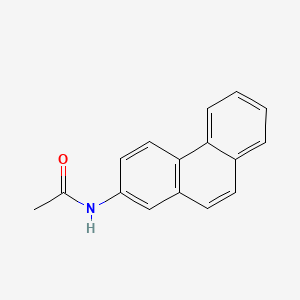

ハロキシジンは、様々な作物における広葉雑草およびイネ科雑草の選択的防除のための試験的除草剤として試験されています。 特定の適用量では、小麦、大麦、亜麻、菜種、ジャガイモの雑草防除に効果を示し、作物に対する有意な薬害は認められませんでした {svg_1}.

土壌相互作用と残留分析

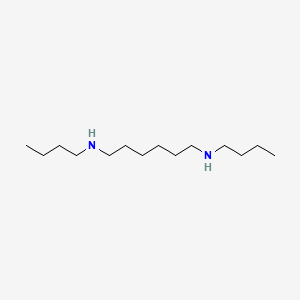

ハロキシジンの土壌中での残存性と移動について調査が行われました。その結果、ハロキシジンは、適用後68日までに最大100%回収可能であり、土壌の種類によって15〜23 cmの深さまで移動することが示されました。 これは、ハロキシジンが土壌中で長期的に活性を発揮する可能性があり、その環境への影響を理解することが重要であることを示唆しています {svg_2}.

作物耐性への影響

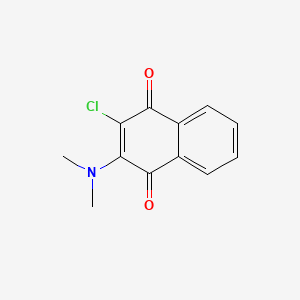

研究によると、菜種や亜麻などの作物は、高濃度のハロキシジン処理に耐性がありますが、小麦の生育は抑制され、ジャガイモは特定の濃度で深刻な被害を受ける可能性があります。 これは、作物への被害を避けるために、適用量を慎重に管理する必要があることを強調しています {svg_3}.

雑草防除効果

ハロキシジンは、雑草防除剤としての効果が場所によって異なり、これは土壌特性の違いによるものです。 これは、ハロキシジンを雑草管理に効果的に使用するためには、地元の土壌分析が不可欠であることを示唆しています {svg_4}.

製剤の比較

ハロキシジンの異なる製剤を比較した研究では、エステル型はカリウム塩型よりも生物活性が低いことが示されています。 これは、農業用途に適したより効果的な製剤の開発を導く可能性があります {svg_5}.

出芽後処理と出芽前処理

ハロキシジンは、出芽後処理の方が出芽前処理よりも効果が高いことが分かっています。 これは、雑草の防除を最適化するために、適用時期を考慮する必要があることを示唆しています {svg_6}.

抵抗性管理

新規作用機序を持つ除草剤の開発は、抵抗性雑草の管理に不可欠です。 ハロキシジンの独特の特性は、一般的な抵抗性問題を持つ除草剤の代替手段を提供することにより、この取り組みの一助となる可能性があります {svg_7}.

将来の除草剤のための分子設計

ハロキシジンの作用機序は、将来の除草剤の分子設計の参考として役立ちます。 ハロキシジンと植物生物学との相互作用を理解することで、効果と安全性を向上させた標的除草剤の開発につながる可能性があります {svg_8}.

作用機序

Target of Action

Haloxydine primarily targets the Homogentisate Solanesyltransferase (HST) enzyme . This enzyme plays a crucial role in the plastoquinone biosynthesis pathway .

Mode of Action

Haloxydine interacts with its target, the Homogentisate Solanesyltransferase enzyme, by inhibiting its function . This inhibition disrupts the normal functioning of the plastoquininone biosynthesis pathway .

Biochemical Pathways

The primary biochemical pathway affected by Haloxydine is the plastoquinone biosynthesis pathway . By inhibiting the Homogentisate Solanesyltransferase enzyme, Haloxydine disrupts the normal production of plastoquinone, a key component in photosynthesis .

Result of Action

The inhibition of the Homogentisate Solanesyltransferase enzyme by Haloxydine leads to significant changes at the molecular and cellular levels. In mature leaves, it can cause effects ranging from slight swelling of the chloroplasts to complete breakdown, depending on the species . In immature leaves, Haloxydine inhibits the normal light-mediated chloroplast development .

Action Environment

The action, efficacy, and stability of Haloxydine can be influenced by various environmental factors. For instance, light conditions can affect its impact on chloroplast development . .

特性

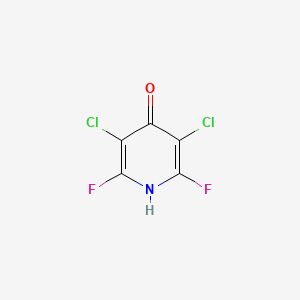

IUPAC Name |

3,5-dichloro-2,6-difluoro-1H-pyridin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5HCl2F2NO/c6-1-3(11)2(7)5(9)10-4(1)8/h(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MJAWMRVEIWPJRW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1(=C(NC(=C(C1=O)Cl)F)F)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5HCl2F2NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID2042018 | |

| Record name | Haloxydine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2042018 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

199.97 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

2693-61-0 | |

| Record name | Haloxydine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2693-61-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Haloxydine [ISO:BSI] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002693610 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Haloxydine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2042018 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | HALOXYDINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/EY89F0C6PF | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

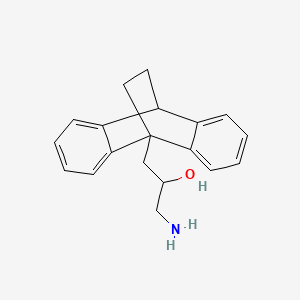

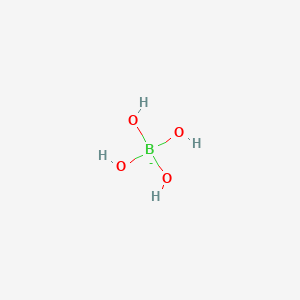

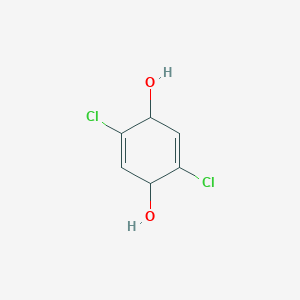

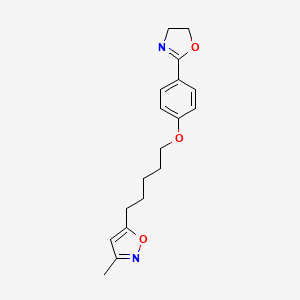

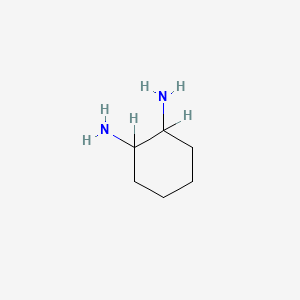

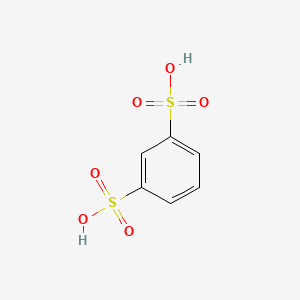

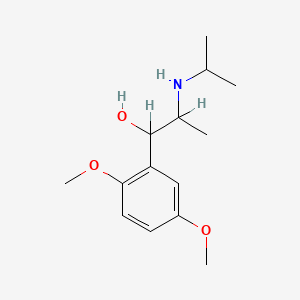

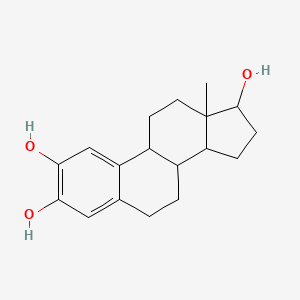

Feasible Synthetic Routes

Q & A

Q1: How does Haloxydine interact with plant enzymes involved in plastoquinone-9 biosynthesis?

A1: Haloxydine acts as a "dead-end mimic" of homogentisate, a key substrate for the enzyme homogentisate solanesyl transferase (HST) involved in plastoquinone-9 biosynthesis []. This means that Haloxydine can bind to HST, potentially competing with homogentisate for the active site, but does not undergo the prenylation and decarboxylation reactions typically catalyzed by the enzyme. This inhibition of HST would disrupt the production of plastoquinone-9, a crucial molecule for photosynthetic electron transport in plants.

Q2: What are the observed effects of Haloxydine on chloroplast structure and development?

A2: While the provided abstract [] does not detail specific effects, it highlights that Haloxydine, as a herbicide, impacts both the structure and development of chloroplasts. This suggests that Haloxydine's inhibitory action on plastoquinone-9 biosynthesis likely leads to downstream effects on chloroplast formation and function, ultimately affecting plant growth and survival.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Naphtho[2,1-b]furan](/img/structure/B1199300.png)

![[2-[(9R,11S,14S,16S,17R)-9-fluoro-11,17-dihydroxy-10,13,16-trimethyl-3-oxo-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-yl]-2-oxoethyl] acetate](/img/structure/B1199302.png)